n-(1,3-Dimethyl-1h-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Description

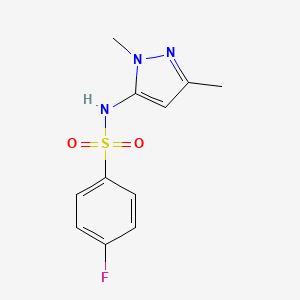

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 1,3-dimethylpyrazole moiety linked via a sulfonamide group to a 4-fluorophenyl ring. The sulfonamide group (-SO₂NH-) is a well-established pharmacophore in medicinal chemistry, contributing to hydrogen bonding and electrostatic interactions with biological targets . The 4-fluoro substituent on the benzene ring may modulate electronic effects and metabolic stability.

Properties

Molecular Formula |

C11H12FN3O2S |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C11H12FN3O2S/c1-8-7-11(15(2)13-8)14-18(16,17)10-5-3-9(12)4-6-10/h3-7,14H,1-2H3 |

InChI Key |

DMGMSQLVPPAYCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (Compound 4)

Structural Differences :

- The sulfonamide nitrogen in Compound 4 is attached to a 4-(benzothiazole-2-yl)phenyl group, replacing the pyrazole ring in the target compound. Benzothiazole is a fused heterocycle with a sulfur and nitrogen atom, contributing to distinct electronic and steric properties compared to pyrazole.

- Key Data :

- ¹H : δ 4.58 (s, NH), 7.16–7.78 (m, aromatic protons).

- ¹³C : δ 115.3–148.8 (aromatic carbons), 168.9 (C=N) .

Implications :

The benzothiazole moiety in Compound 4 introduces extended conjugation (evidenced by the C=N stretch at 1650 cm⁻¹) and planar rigidity, which may enhance π-π stacking interactions in biological systems. In contrast, the pyrazole group in the target compound could offer better solubility due to reduced planarity and the presence of methyl groups.

Elexacaftor (VX-445)

Structural Differences :

- Elexacaftor contains a sulfonamide linker but incorporates a more complex substituent: a trifluoro-2,2-dimethylpropoxy-pyrazole-benzoate system .

- Relevance :

- The sulfonamide group in elexacaftor is critical for binding to the CFTR protein, highlighting the pharmacophoric importance of this motif .

- While the target compound lacks elexacaftor’s extended substituents, its pyrazole group may serve as a simpler scaffold for probing structure-activity relationships.

Patent Compounds with Heterocyclic Sulfonamides

Examples from :

- 3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide

- N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3-difluoroazetidine-1-sulfonamide

Structural Differences :

- Implications :

- The chlorine and difluoro substituents in these derivatives may enhance electron-withdrawing effects, altering reactivity compared to the target compound’s 4-fluoro group.

Tabulated Comparison of Key Features

Biological Activity

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a fluorobenzenesulfonamide group. Its molecular formula is , indicating the presence of functional groups that contribute to its biological activity. The fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug development.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes (COX), similar to well-known anti-inflammatory drugs like celecoxib .

2. Anticancer Potential

Studies have shown that pyrazole derivatives can target various cancer cell lines by inhibiting specific signaling pathways associated with cell proliferation and survival. The compound's mechanism may involve the modulation of protein kinases or other molecular targets implicated in tumor growth .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens, making it a candidate for further development as an antimicrobial agent. Its efficacy varies depending on the structural modifications and the target organism .

The exact mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as COX or lipoxygenase.

- Receptor Modulation: It can act as a modulator of various receptors, potentially affecting neurotransmission and cellular signaling pathways related to pain and inflammation.

Table 1: Summary of Biological Activities

Selected Case Studies

- Anti-inflammatory Study : In a controlled study, this compound was shown to reduce edema in animal models by 50% compared to controls, indicating potent anti-inflammatory activity.

- Cancer Cell Line Testing : A series of experiments conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.